molecular formula C9H18N2O2 B3302291 3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid CAS No. 915925-24-5

3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid

Cat. No. B3302291
CAS RN: 915925-24-5
M. Wt: 186.25
InChI Key: SWJPBCSCHXVDSL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid” would depend on its molecular structure and the conditions under which it is reacted. Information on specific reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid” would be determined by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity. Unfortunately, specific information on these properties is not available .

Mechanism of Action

The mechanism of action of “3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid” would depend on its intended use. As an amino acid derivative, it could potentially be involved in various biological processes .

Safety and Hazards

The safety and hazards associated with “3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Unfortunately, specific safety information for this compound is not available .

Future Directions

The future directions for research on “3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid” could include further investigation into its synthesis, properties, and potential applications. This could involve detailed studies of its reactivity, potential uses in various industries, and its effects on biological systems .

properties

IUPAC Name

3-[methyl-(1-methylpyrrolidin-3-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-3-8(7-10)11(2)6-4-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPBCSCHXVDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methyl(1-methylpyrrolidin-3-yl)amino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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